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molecular formula C21H23NO5 B8603041 Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Ethyl 4-(Benzo[d][1,3]dioxol-5-yl)-2-(4-methoxyphenyl)pyrrolidine-3-carboxylate

Cat. No. B8603041
M. Wt: 369.4 g/mol
InChI Key: SUCOGDSEXBRYSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05731434

Procedure details

Into a 12-L flask equipped with magnetic stirring, addition funnel, temperature probe, and nitrogen inlet was charged 0.460 kg ethyl 2-(4-methoxyphenyl)-4-(3,4-methylenedioxyphenyl)-4,5-dihydro-3H -pyrrole-3-carboxylate (1.25 mol). The reaction vessel was degassed with nitrogen. Absolute 3.7 L ethanol and 1.12 L of THF were added. 31 mg bromocresol green and 94.26 g sodium cyanoborohydride (1.5 mol) were added. A solution containing 400 mL absolute ethanol and 200 mL of 12M HCl was then added. The reaction mixture was stirred for 30 minutes after addition was complete. After the starting material was consumed, 0.5 L of 7% aq. NaHCO3 was added. The reaction mixture was concentrated and diluted with 5 L ethyl acetate. The organic layer was washed twice with 2 L of 7% aq. NaHCO3 and once with 2.5 L of 23% aq. NaCl, the dried over 190 g MgSO4, filtered, and concentrated to give 447 g of the title compound as a thick yellow oil.
Name
ethyl 2-(4-methoxyphenyl)-4-(3,4-methylenedioxyphenyl)-4,5-dihydro-3H -pyrrole-3-carboxylate
Quantity
0.46 kg
Type
reactant
Reaction Step One
Quantity
94.26 g
Type
reactant
Reaction Step Two
Quantity
31 mg
Type
catalyst
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
400 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:9]2[CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]([C:19]3[CH:24]=[CH:23][C:22]4[O:25][CH2:26][O:27][C:21]=4[CH:20]=3)[CH2:11][N:10]=2)=[CH:5][CH:4]=1.C([BH3-])#N.[Na+].Cl>CC1C(Br)=C(O)C(Br)=CC=1C1(C2C=C(Br)C(O)=C(Br)C=2C)OS(=O)(=O)C2C=CC=CC1=2.C(O)C>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]2[CH:13]([C:14]([O:16][CH2:17][CH3:18])=[O:15])[CH:12]([C:19]3[CH:24]=[CH:23][C:22]4[O:25][CH2:26][O:27][C:21]=4[CH:20]=3)[CH2:11][NH:10]2)=[CH:5][CH:4]=1 |f:1.2|

Inputs

Step One
Name
ethyl 2-(4-methoxyphenyl)-4-(3,4-methylenedioxyphenyl)-4,5-dihydro-3H -pyrrole-3-carboxylate
Quantity
0.46 kg
Type
reactant
Smiles
COC1=CC=C(C=C1)C1=NCC(C1C(=O)OCC)C1=CC2=C(C=C1)OCO2
Step Two
Name
Quantity
94.26 g
Type
reactant
Smiles
C(#N)[BH3-].[Na+]
Name
Quantity
31 mg
Type
catalyst
Smiles
CC1=C(C=C(C(=C1Br)O)Br)C2(C=3C=CC=CC3S(=O)(=O)O2)C=4C=C(C(=C(C4C)Br)O)Br
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl
Name
Quantity
400 mL
Type
solvent
Smiles
C(C)O

Conditions

Stirring
Type
CUSTOM
Details
The reaction mixture was stirred for 30 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Into a 12-L flask equipped with magnetic stirring, addition funnel, temperature probe, and nitrogen inlet
CUSTOM
Type
CUSTOM
Details
The reaction vessel was degassed with nitrogen
ADDITION
Type
ADDITION
Details
Absolute 3.7 L ethanol and 1.12 L of THF were added
ADDITION
Type
ADDITION
Details
was then added
ADDITION
Type
ADDITION
Details
after addition
CUSTOM
Type
CUSTOM
Details
After the starting material was consumed
ADDITION
Type
ADDITION
Details
0.5 L of 7% aq. NaHCO3 was added
CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated
ADDITION
Type
ADDITION
Details
diluted with 5 L ethyl acetate
WASH
Type
WASH
Details
The organic layer was washed twice with 2 L of 7% aq. NaHCO3 and once with 2.5 L of 23% aq. NaCl
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the dried over 190 g MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
COC1=CC=C(C=C1)C1NCC(C1C(=O)OCC)C1=CC2=C(C=C1)OCO2
Measurements
Type Value Analysis
AMOUNT: MASS 447 g
YIELD: CALCULATEDPERCENTYIELD 96.8%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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